![molecular formula C12H12BrN3O4 B3746798 4-{4-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746798.png)
4-{4-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Description
This compound is a complex organic molecule with a molecular formula of C10H8BrN3O4 . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a butanoic acid group. The pyrazole ring is substituted with a 5-bromo-2-furoylamino group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a pyrazole ring, a butanoic acid group, and a 5-bromo-2-furoylamino group . The presence of these groups can significantly influence the compound’s reactivity and properties.Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications, especially in the field of pharmaceutics and medicinal chemistry. Given the interesting structure and functional groups present in this compound, it could be a promising candidate for further study .
properties
IUPAC Name |
4-[4-[(5-bromofuran-2-carbonyl)amino]pyrazol-1-yl]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4/c13-10-4-3-9(20-10)12(19)15-8-6-14-16(7-8)5-1-2-11(17)18/h3-4,6-7H,1-2,5H2,(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCQDWPTMMXASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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